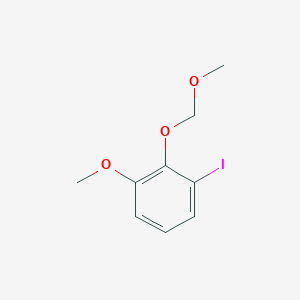
8-(Trifluoromethyl)quinazoline
Vue d'ensemble
Description
It belongs to the quinazoline family and contains a trifluoromethyl group (CF₃) attached to the quinazoline ring. Quinazolines have garnered attention due to their diverse biopharmaceutical activities .
Synthesis Analysis
The synthesis of 8-(Trifluoromethyl)quinazoline involves various methods, including cyclization reactions. Researchers have explored both traditional and novel synthetic routes. These methods often utilize starting materials containing fluorine atoms to introduce the trifluoromethyl group. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system with a quinazoline core. The trifluoromethyl group is attached to one of the carbon atoms in the ring. The planarity of the molecule significantly influences its efficiency as an inhibitor .
Chemical Reactions Analysis
The chemical reactivity of this compound involves interactions with other molecules, such as acids, bases, and oxidizing agents. Researchers have investigated its behavior under various conditions. For instance, it has been studied as a corrosion inhibitor for mild steel in acidic media . Further studies explore its reactivity with different functional groups and its potential applications.
Applications De Recherche Scientifique
Anticancer Properties
- Quinazoline derivatives, including 8-(Trifluoromethyl)quinazoline, have shown potential in cancer treatment. These compounds are known for inhibiting EGFR and have shown activity against both wild-type and mutated EGFR, making them significant in the field of oncology. Diverse therapeutic protein targets are addressed by quinazoline derivatives, leading to a variety of patented compounds for cancer treatment (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Anti-Inflammatory Activity
- 8/10-trifluoromethyl-substituted-imidazo[1,2-c] quinazolines, closely related to this compound, have been evaluated for their anti-inflammatory properties. These compounds showed promising activity in vivo, indicating their potential for the development of new anti-inflammatory drugs (Balakumar et al., 2010).
Antimicrobial and Anticancer Activities
- Quinazoline derivatives have been synthesized and tested for antimicrobial and anticancer activities. Some of these compounds exhibited potent anti-bacterial and anti-fungal activities, demonstrating the broad spectrum of biological activities of quinazoline nucleus (Prabhakar, Venkateswarlu, Bhargavi, & Jagadeesh, 2016).
Synthetic Chemistry Advancements
- Quinazolines are significant in medicinal chemistry for their diverse biological properties. Recent advancements in the synthetic chemistry of quinazolines have been explored, with an emphasis on eco-friendly and efficient methods. This highlights the growing importance and potential applications of quinazolines in various biological and chemical fields (Faisal & Saeed, 2021).
Propriétés
IUPAC Name |
8-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-3-1-2-6-4-13-5-14-8(6)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMGIRFTPNSHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B3244924.png)
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3244953.png)
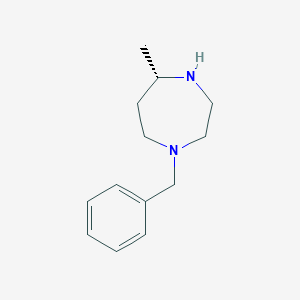
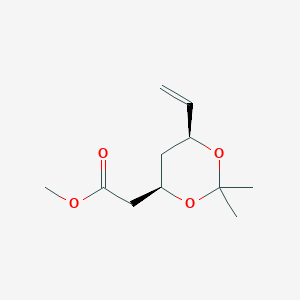

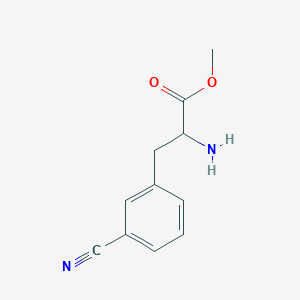

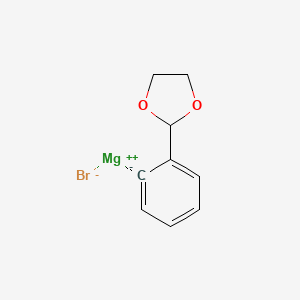
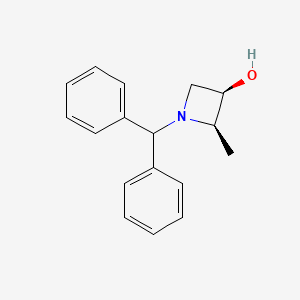
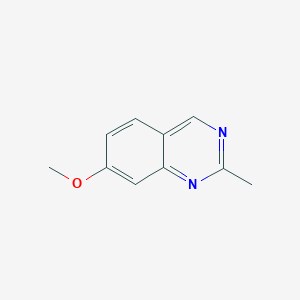
![4-Bromotricyclo[6.2.1.0(2,7)]undeca-2,4,6-triene](/img/structure/B3245008.png)
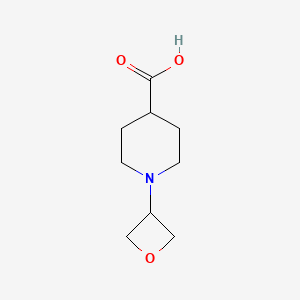
![3-[Butyl(methyl)amino]propanoic acid](/img/structure/B3245018.png)
